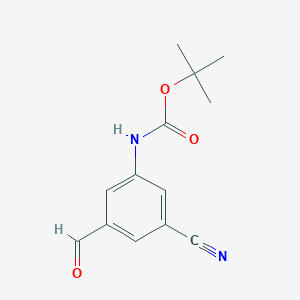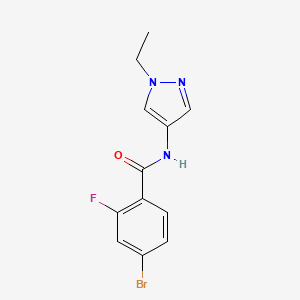
Methyl (2-(4-cyanophenoxy)acetyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-(4-cyanophenoxy)acetyl)glycinate is an organic compound that features a cyanophenoxy group attached to an acetyl glycinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(4-cyanophenoxy)acetyl)glycinate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base to form methyl (4-cyanophenoxy)acetate. This intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl (2-(4-cyanophenoxy)acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The cyanophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted acetyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (2-(4-cyanophenoxy)acetyl)glycinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (2-(4-cyanophenoxy)acetyl)glycinate involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The acetyl glycinate moiety can also participate in biochemical reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Methyl (4-cyanophenoxy)acetate: Lacks the glycinate moiety.
Ethyl (2-(4-cyanophenoxy)acetyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (2-(4-methoxyphenoxy)acetyl)glycinate: Contains a methoxy group instead of a cyano group.
Uniqueness
Methyl (2-(4-cyanophenoxy)acetyl)glycinate is unique due to the presence of both the cyanophen
特性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]acetate |
InChI |
InChI=1S/C12H12N2O4/c1-17-12(16)7-14-11(15)8-18-10-4-2-9(6-13)3-5-10/h2-5H,7-8H2,1H3,(H,14,15) |
InChIキー |
IKBPXFZZWVQLQW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)COC1=CC=C(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


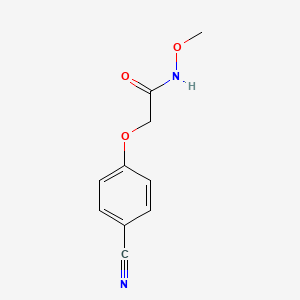
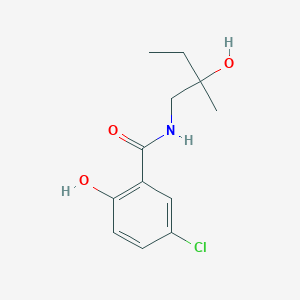
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)


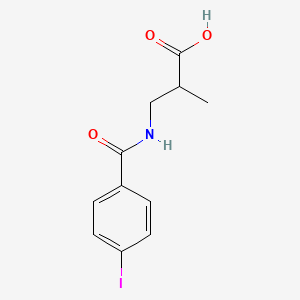


![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
